Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
KBU2046 is a highly selective inhibitor of metastasis, binds to and stabilizes CDC37/HSP90β heterocomplexes. KBU2046 inhibits cell motility and cell invasion in vitro. KBU2046 inhibits metastasis, decreases bone destruction, and prolongs survival at nanomolar blood concentrations after oral administration. KBU2046 binds chaperone heterocomplexes, selectively alters binding of client proteins that regulate motility, and lacks all the hallmarks of classical chaperone inhibitors, including toxicity.
ABHD16A (also known as HLA-B associated transcript 5 (BAT5)) is a phosphatidylserine hydrolase that regulates the formation of lysophosphatidylserines (lyso-PSs) and has been implicated in certain immunological and neurological diseases. KC01 is a covalent inhibitor of ABHD16A (IC50s = 90 and 520 nM for human and mouse, respectively). It has been shown to deplete lyso-PS from various human cancer cell lines, a lymphoblast cell line, and mouse brain membrane lysates and to decrease LPS-induced cytokine production in macrophages. This compound has been used to characterize the role of ABHD16A as a principle phosphatidylserine lipase in vivo. KC01 is a covalent inhibitor of ABHD16A. ABHD16A is a phosphatidylserine (PS) lipase that generates lyso-PS in mammalian systems. KC01 can deplete lysoPSs from cells, including lymphoblasts derived from subjects with PHARC.
3,3',5,5'-tetrachlorobiphenyl is a tetrachlorobiphenyl that is biphenyl in which both phenyl groups are substituted by chlorines at positions 3 and 5. It is a tetrachlorobiphenyl and a dichlorobenzene. Pcb-1248 is a viscous oily liquid. (NTP, 1992)
Hypoxia-inducible factor-1 (HIF-1) is a heterodimeric transcription factor composed of a HIF-1α subunit and HIF-1β subunit. The HIF-1α subunit is regulated by cellular oxygen levels and therefore plays an important role in maintaining cellular oxygen homeostasis. KC7F2 is an inhibitor of HIF-1α protein translation, but not transcription, that suppresses phosphorylation of two key regulators of protein synthesis, eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) and p70 S6 kinase (S6K). It inhibits hypoxia-induced expression of several HIF target genes, such as carbonic anhydrase IX, matrix metalloproteinase 2, enolase 1, and endothelin 1. KC7F2 is cytotoxic to a variety of cancer cell lines with an IC50 value of 15-25 µM. Novel Inhibitor of HIF-1alpha KC7F2 is a potent HIF-1 pathway inhibitor with potential anticancer activity. KC7F2 is cytotoxic to a variety of cancer cell lines with an IC50 value of 15-25 µM. KC7F2 markedly inhibited HIF-mediated transcription in cells derived from different tumor types, including glioma, breast, and prostate cancers, and exhibited enhanced cytotoxicity under hypoxia. KC7F2 prevented the activation of HIF-target genes such as carbonic anhydrase IX, matrix metalloproteinase 2 (MMP2), endothelin 1, and enolase 1. KC7F2 worked through the down-regulation of HIF-1alpha protein synthesis, an effect accompanied by the suppression of the phosphorylation of eukaryotic translation initiation factor 4E binding protein 1 and p70 S6 kinase, key regulators of HIF-1alpha protein synthesis.
KCG 1 is a keto-C-glycoside drug with antiproliferative and cytotoxic properties on tumor cells. KCG1, a powerful drug tested on epithelial derived neoplastic cells, was 25-125 times more cytostatic on epithelial cells than on lymphoma.